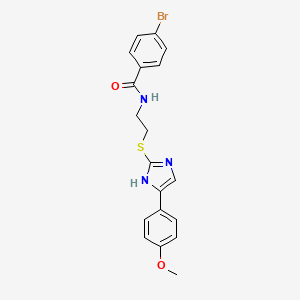
4-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of significant interest due to its unique structural features, including an imidazole ring and a sulfanyl group, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN3O2S, with a molecular weight of 432.3 g/mol. The compound features a bromine atom, a methoxyphenyl group, and an imidazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O2S |
| Molecular Weight | 432.3 g/mol |
| CAS Number | 897454-96-5 |
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of compounds containing imidazole and benzamide structures. For instance, benzamide derivatives have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and inhibition of cell proliferation .
In particular, this compound has been investigated for its ability to inhibit tumor growth in vitro. Research indicates that the compound may exert cytotoxic effects on cancer cells by interfering with cell cycle progression and inducing apoptosis .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have reported that thioether-containing compounds can demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is believed to enhance the interaction with microbial targets, leading to increased efficacy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Cell Signaling Modulation : Interaction with cellular receptors or signaling pathways can lead to altered gene expression and cellular responses.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Imidazole Derivatives : A study evaluated a series of imidazole-based compounds for their anticancer properties, finding that modifications to the imidazole ring significantly influenced cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on thioether derivatives, demonstrating that structural variations could enhance antimicrobial potency against resistant strains of bacteria .
Propriétés
IUPAC Name |
4-bromo-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-8-4-13(5-9-16)17-12-22-19(23-17)26-11-10-21-18(24)14-2-6-15(20)7-3-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQIJYGJYGXXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













